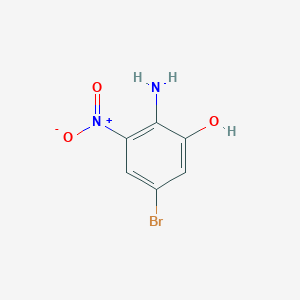

2-Amino-5-bromo-3-nitrophenol

Description

Contextualizing Polyfunctionalized Aromatic Compounds in Advanced Organic Chemistry

Polyfunctionalized aromatic compounds are organic molecules that feature a benzene (B151609) ring substituted with multiple functional groups. researchgate.net The interplay of these groups can significantly influence the molecule's electronic properties, reactivity, and three-dimensional structure. acs.org In advanced organic chemistry, the synthesis and manipulation of these compounds are pivotal for creating novel materials and therapeutic agents. researchgate.netscirp.org The strategic placement of different functional groups allows for selective chemical transformations, enabling the construction of intricate molecular architectures. researchgate.net

The development of new synthetic methodologies, such as organocatalytic benzannulation and transition-metal-catalyzed cross-coupling reactions, has expanded the toolkit for creating polysubstituted arenes with high precision. researchgate.net These methods are crucial for accessing structurally diverse molecules that can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemicals. scirp.orgopenmedicinalchemistryjournal.com

Research Significance of Substituted Nitrophenols with Halogen and Amine Functionalities

Substituted nitrophenols that also contain halogen and amine functionalities are of particular interest to researchers. The nitro group, being a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic substitution reactions. google.com The amino group, an electron-donating group, can direct electrophilic substitution and can also be diazotized to introduce a wide range of other functionalities. The presence of a halogen atom, such as bromine, provides an additional site for modification, often through cross-coupling reactions. frontiersin.org

This combination of functional groups creates a versatile chemical scaffold. For instance, aminonitrophenols are known precursors in the synthesis of various dyes and have been investigated for their potential biological activities, including fungicidal properties. google.comresearchgate.net The introduction of a halogen can further modulate these properties, potentially enhancing efficacy or providing new avenues for derivatization. frontiersin.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-bromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJNQKQINSXSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Nitrophenol and Congeneric Structures

Regioselective Synthesis via Sequential Functionalization

The construction of polysubstituted phenols like 2-amino-5-bromo-3-nitrophenol often relies on the careful and sequential addition of bromo, nitro, and amino groups to a phenolic precursor. The order of these additions is critical for achieving the desired regiochemistry due to the directing effects of the existing substituents on the aromatic ring.

Bromination and Nitration Strategies Applied to Phenolic Precursors

The synthesis often commences with the nitration or bromination of a substituted phenol (B47542). For instance, the nitration of 2-methylphenol (o-cresol) can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–5°C) to yield 2-methyl-3-nitrophenol. This is followed by electrophilic bromination using molecular bromine with a Lewis acid catalyst like iron(III) bromide to introduce a bromine atom at the para position relative to the hydroxyl group, yielding 5-bromo-2-methyl-3-nitrophenol.

Alternatively, the bromination of a phenol can be the initial step. The regioselective monobromination of phenols can be challenging but has been successfully achieved using reagents like potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides, which favors para-bromination. mdpi.com Another method employs trimethylsilyl (B98337) bromide (TMSBr) in the presence of bulky sulfoxides, which also promotes para-bromination with high selectivity. chemistryviews.org The subsequent nitration of the resulting bromophenol must then be carefully controlled to achieve the desired isomer. For example, nitrating 3-bromophenol (B21344) with a nitric acid-sulfuric acid mixture directs the nitro group to the para position relative to the hydroxyl group.

Over-bromination is a common issue in the synthesis of bromophenols due to the high reactivity of the phenol ring. mdpi.com Various methods have been developed to improve regioselectivity and yield of monobrominated products. shd.org.rs These include using specific brominating agents and catalysts to control the reaction. researchgate.netbibliomed.org

| Precursor | Reagents | Product | Yield (%) | Reference |

| 2-Methylphenol | 1. HNO₃, H₂SO₄; 2. Br₂, FeBr₃ | 5-Bromo-2-methyl-3-nitrophenol | 65-70 | |

| Phenol Derivatives | KBr, ZnAl–BrO₃⁻–LDHs | para-Bromophenols | 71-90 | mdpi.com |

| Phenols | TMSBr, (4‐ClC₆H₄)₂SO | para-Brominated phenols | High | chemistryviews.org |

Introduction of Amino Functionality in Halogenated Nitrophenol Systems

The final step in many synthetic sequences is the introduction of the amino group, which is typically accomplished by the reduction of a nitro group. This transformation is crucial for forming the final aminophenol structure. A common method for this reduction is catalytic hydrogenation.

However, in halogenated nitro compounds, a significant challenge is the potential for dehalogenation during catalytic hydrogenation with catalysts like Raney nickel. google.com To circumvent this, inhibitors such as dicyandiamide (B1669379) can be used to suppress the removal of the halogen atom, allowing for the selective reduction of the nitro group to an amine. google.com This process can yield practically pure halogenated aromatic primary amines with minimal dehalogenated byproducts. google.com

Another approach to amination is through reductive amination, which can be applied to halogenated aldehydes or ketones in the presence of a nitrogen source like ammonia (B1221849) or a primary amine. google.comgoogle.com.pg This method, however, is more commonly used for producing amines from carbonyl compounds rather than directly from nitrophenols.

Derivatization from Related Aminonitrophenols

An alternative strategy involves starting with a pre-existing aminonitrophenol and introducing the halogen atom in a later step. This approach can be advantageous if the starting aminonitrophenol is readily available.

Synthesis from 2-Amino-3-nitrophenol (B1277897) Through Directed Halogenation

The direct halogenation of 2-amino-3-nitrophenol presents a direct route to this compound. chemicalbook.com The existing amino and nitro groups on the aromatic ring will direct the incoming electrophile (bromine) to specific positions. The hydroxyl group is a strong activating group and directs ortho and para, while the amino group is also strongly activating and ortho, para-directing. The nitro group is a deactivating group and meta-directing. The interplay of these directing effects determines the final position of the bromine atom.

Oxidative Transformation Pathways for Substituted Indoline-2,3-diones

A less direct but powerful method for synthesizing substituted amino-nitro aromatic compounds involves the oxidative transformation of heterocyclic precursors like indoline-2,3-diones (isatins).

Catalytic Approaches in Aminonitrophenol Synthesis

The synthesis of aminonitrophenols, including structures related to this compound, frequently employs catalytic reduction of dinitrophenol precursors. This approach is favored for its efficiency and selectivity, offering a more environmentally benign alternative to stoichiometric reductants like iron-acid systems, which generate significant waste. ias.ac.in Catalytic methods typically involve hydrogenation, where one nitro group is selectively reduced in the presence of another.

A variety of catalytic systems have been explored for the selective hydrogenation of nitrophenols and dinitrophenols. Noble metals such as platinum (Pt) and palladium (Pd) supported on carbon (Pt/C, Pd/C) are highly effective. ias.ac.inresearchgate.net For instance, the single-step catalytic hydrogenation of nitrobenzene (B124822) to p-aminophenol has been successfully achieved using a platinum catalyst, with selectivities reaching as high as 75%. ias.ac.in Gold-based catalysts have also demonstrated utility in the selective hydrogenation of nitrophenols. mdpi.com

Beyond expensive noble metals, there is a significant research focus on developing catalysts from more abundant and cost-effective materials like cobalt, copper, and nickel. mdpi.combcrec.idrsc.org Cobalt-based catalysts, particularly those encapsulated in graphitic carbon (Co@HGC), have shown remarkable performance in the hydrogenation of 2,4-dinitrophenol. mdpi.com Similarly, copper ferrite (B1171679) (CuFe₅O₈) and copper oxide nanoparticles have been used for the reduction of 4-nitrophenol (B140041) to 4-aminophenol, demonstrating high efficiency and reusability. bcrec.idmdpi.com Nickel nanoparticles supported on carbon have also proven effective in the hydrogenation of 4-nitrophenol. rsc.org

The selective reduction of one nitro group in a dinitro compound is a key challenge. A patented process describes the selective reduction of dinitrobenzenes to nitroanilines using a noble metal catalyst in conjunction with a catalytic amount of iron or an iron salt in an acidic medium. google.com This method highlights the potential for co-catalyst systems to enhance selectivity. Another approach involves the use of hydrogen sulfide (B99878) in an aqueous alkaline solution, where careful control of the pH below 9.5 allows for the selective partial reduction of the nitro group at the 2-position of 2,4-dinitrophenol. google.comgoogle.com

The table below summarizes various catalytic systems used in the synthesis of aminophenol and diaminophenol structures, which are congeneric to the target compound.

| Catalyst System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Platinum (Pt) on Carbon | Nitrobenzene | p-Aminophenol | Achieved up to 75% selectivity in a single-step hydrogenation. | ias.ac.in |

| Cobalt-Hierarchical Graphitic Carbon (Co@HGC) | 2,4-Dinitrophenol | p-Diaminophenol | Effective reduction using sodium borohydride (B1222165) as a reducing agent. | mdpi.com |

| Copper Ferrite (CuFe₅O₈) | 4-Nitrophenol | 4-Aminophenol | Nearly 100% conversion within 9 minutes; catalyst is reusable. | mdpi.com |

| Palladium Chloride (PdCl₂) with Powdered Iron | 2,4-Dinitrofluorobenzene | 2-Fluoro-5-nitroaniline | High yield (90%) and selectivity for the ortho-nitro group reduction. | google.com |

| Hydrogen Sulfide (H₂S) | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol (B125904) | Selective reduction of the 2-position nitro group by maintaining pH < 9.5. | google.comgoogle.com |

| Nickel (Ni) Nanoparticles on Carbon | 4-Nitrophenol | 4-Aminophenol / Paracetamol | Excellent activity for one-pot hydrogenation and acetylation. | rsc.org |

Process Optimization and Scale-Up Considerations for Laboratory and Pilot Studies

Transitioning the synthesis of this compound and its analogs from laboratory benchtop to pilot or industrial scale requires rigorous process optimization. Key parameters that influence reaction rate, yield, and purity include temperature, pressure, catalyst loading, and solvent choice. ias.ac.inresearchgate.net For catalytic hydrogenations, increasing hydrogen pressure generally enhances the reaction rate, but can also lead to over-reduction if not carefully controlled. ias.ac.in The polarity of the solvent has also been shown to affect the rate of hydrogenation. researchgate.net

For laboratory and pilot studies, the development of a robust process that is amenable to large-scale preparation is crucial. colab.ws This includes the use of simple work-up and purification procedures to make the process economically viable. One synthetic route for 2-amino-5-nitrophenol (B90527), for example, utilizes o-aminophenol and urea, a method noted for being facile, low-cost, and producing minimal waste. researchgate.net Such considerations are vital for sustainable and scalable chemical manufacturing.

Control of Byproduct Formation and Selectivity Enhancement

A primary challenge in the synthesis of aminonitrophenols is the control of byproduct formation. In the catalytic hydrogenation of dinitrophenols, potential byproducts include the fully reduced diaminophenol, or the undesired regioisomer of the aminonitrophenol. google.comrsc.org For instance, in the synthesis of p-aminophenol from nitrobenzene, aniline (B41778) is a common byproduct resulting from over-hydrogenation. rsc.org

Achieving high selectivity is therefore a critical aspect of process optimization. Several strategies have been developed to enhance selectivity:

Catalyst Design: The choice of catalyst and support can significantly influence selectivity. Atomically precise gold clusters have been shown to provide a unique pathway for nitrobenzene hydrogenation, achieving nearly 100% selectivity for p-aminophenol by suppressing the formation of aniline. rsc.org

Co-catalysts: The addition of a co-catalyst can steer the reaction towards the desired product. The use of catalytic amounts of iron with a noble metal catalyst promotes the selective reduction of one nitro group in dinitrobenzenes. google.com

pH Control: In reductions using reagents like hydrogen sulfide, maintaining a specific pH range is crucial for selective reduction. For the synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol, keeping the pH below 9.5 prevents the formation of undesired byproducts and ensures the selective reduction of the ortho-nitro group. google.comgoogle.com

Reaction Conditions: Optimization of temperature, pressure, and reaction time is essential. For example, a patented method for preparing 2-amino-5-nitrophenol derivatives emphasizes the importance of controlled reaction conditions to achieve high yields while minimizing byproducts. google.comevitachem.com

The following table outlines strategies for enhancing selectivity and controlling byproducts in the synthesis of related aminonitrophenols.

| Strategy | Target Reaction | Key Byproducts | Method for Control | Reference |

|---|---|---|---|---|

| pH Control | Partial reduction of 2,4-Dinitrophenol | Sulfur dyes, over-reduced products | Maintaining pH below 9.5 during reduction with hydrogen sulfide. | google.com |

| Co-catalyst System | Selective reduction of Dinitrobenzenes | Isomeric nitroanilines, fully reduced diamines | Using a noble metal catalyst with a catalytic amount of iron or iron salt. | google.com |

| Precise Catalyst Structure | Hydrogenation of Nitrobenzene | Aniline (from over-hydrogenation) | Using atomically precise Au₃₆(SR)₂₄ clusters to suppress over-hydrogenation. | rsc.org |

| Controlled Reaction Conditions | Synthesis of 2-Amino-5-nitrophenol derivatives | Unspecified impurities | Careful monitoring of reaction parameters to achieve high yields. | google.comevitachem.com |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Electronic Effects of Amino, Bromo, and Nitro Substituents on Aromatic Ring Activation

The reactivity of the benzene (B151609) ring in 2-Amino-5-bromo-3-nitrophenol is a product of the cumulative electronic effects of its substituents. These effects, primarily inductive and mesomeric (resonance), determine the electron density at each carbon atom of the ring, thereby influencing its susceptibility to attack by electrophiles or nucleophiles.

Amino (-NH2) and Hydroxyl (-OH) Groups: Both the amino and hydroxyl groups are potent activating groups. They exert a negative inductive effect (-I) due to the higher electronegativity of nitrogen and oxygen compared to carbon. However, their positive mesomeric effect (+M), which involves the donation of a lone pair of electrons into the aromatic π-system, is far more significant. This donation substantially increases the electron density of the ring, particularly at the ortho and para positions relative to themselves. studymind.co.uk In this molecule, the -OH at C1 and the -NH2 at C2 strongly activate the ring.

Nitro (-NO2) Group: The nitro group is a powerful deactivating group. It exerts both a strong -I and a strong -M effect, withdrawing electron density from the aromatic ring and making it less nucleophilic. infinitylearn.com This deactivation is most pronounced at the ortho and para positions, making the meta position relatively less electron-deficient. wikipedia.org

Bromo (-Br) Group: Halogens like bromine exhibit a dual electronic nature. They are deactivating due to their -I effect, which withdraws electron density through the sigma bond. However, they are ortho, para-directing because their lone pairs can be donated into the ring via a +M effect. docbrown.info

Table 1: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect (-I/+I) | Mesomeric Effect (-M/+M) | Overall Effect on Ring | Directing Influence |

| -OH (Hydroxyl) | -I (weak) | +M (strong) | Activating | Ortho, Para |

| -NH2 (Amino) | -I (weak) | +M (strong) | Activating | Ortho, Para |

| -NO2 (Nitro) | -I (strong) | -M (strong) | Deactivating | Meta |

| -Br (Bromo) | -I (strong) | +M (weak) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions at Specific Ring Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In this compound, the bromine atom at C5 serves as a potential leaving group for SNAr. The reaction is significantly facilitated by the nitro group at the C3 position, which is ortho to the bromine. This ortho positioning allows the strongly electron-withdrawing nitro group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The amino group at C2, being strongly electron-donating, would typically disfavor SNAr by increasing electron density on the ring. However, the powerful activating effect of the ortho-nitro group is often sufficient to enable the substitution. Therefore, nucleophilic attack is expected to occur at the C5 position, leading to the displacement of the bromide ion. For instance, related compounds like 5-Bromo-2-methyl-3-nitrophenol are known to undergo nucleophilic aromatic substitution where the bromine atom is replaced by nucleophiles like amines or thiols.

Electrophilic Aromatic Substitution Chemistry

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. studymind.co.uk In this compound, the ring is highly activated towards EAS due to the potent +M effects of the hydroxyl and amino groups. The directing effects of the substituents determine the position of the incoming electrophile.

The -OH group at C1 directs electrophiles to positions C2 (occupied), C4, and C6.

The -NH2 group at C2 directs electrophiles to positions C4 and C6.

The -NO2 group at C3 directs incoming groups to C1 (occupied), C5 (occupied), and meta to itself, which reinforces positions C1 and C5.

The -Br group at C5 directs to positions C2 (occupied) and C6.

Considering these combined influences, the positions C4 and C6 are the most electronically enriched and sterically accessible sites for electrophilic attack. The strong, concerted directing effect of the hydroxyl and amino groups to these positions is the dominant factor. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield products substituted primarily at the C4 and/or C6 positions. The high activation from the -OH and -NH2 groups means that these reactions, like the bromination or nitration of phenol (B47542), can often proceed under milder conditions than those required for benzene itself. studymind.co.uk

Reduction and Oxidation Behavior of the Nitro and Amino Groups

Chemoselective Reduction of Aromatic Nitro Groups to Hydroxylamino and Amino Functions

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds. A key challenge is achieving chemoselectivity, particularly in a molecule with multiple functional groups like this compound. The goal is often to reduce the nitro group without affecting the bromine atom or other parts of the molecule.

Various reagents have been developed for the selective reduction of nitroarenes to the corresponding anilines. Common methods include catalytic hydrogenation (e.g., H2 with a palladium catalyst) or using metals in acidic media (e.g., iron powder in acid).

Furthermore, it is possible to achieve partial reduction to the hydroxylamino derivative. This is a crucial intermediate in some biological degradation pathways. For example, the degradation of the related compound 2-chloro-5-nitrophenol (B15424) by the bacterium Ralstonia eutropha begins with the chemoselective reduction of the nitro group to a hydroxylamino group, catalyzed by a nitroreductase enzyme. asm.org This enzymatic reduction specifically yields the hydroxylamino derivative rather than the fully reduced aminoaromatic compound. asm.org

Table 2: Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Product | Reference |

| Iron powder in acidic conditions | Amino group | |

| Hydrogen gas with Palladium catalyst | Amino group | |

| Ralstonia eutropha nitroreductase | Hydroxylamino group | asm.org |

| Zinc powder in HCl | Amino group | asm.org |

Reductive Dehalogenation Mechanisms in Related Chloronitrophenols

The removal of halogen atoms from aromatic rings, known as dehalogenation, can occur through a reductive mechanism. Studies on analogous chloronitrophenols provide insight into the potential pathways for this compound.

In the microbial degradation of 2-chloro-5-nitrophenol, the process is initiated by the reduction of the nitro group. asm.org This is followed by an enzymatic rearrangement of the resulting 2-chloro-5-hydroxylaminophenol into 2-amino-5-chlorohydroquinone. Subsequently, the chlorine atom is removed by a reductive mechanism to form aminohydroquinone. asm.org This demonstrates a pathway where nitro group reduction precedes and facilitates the reductive removal of the halogen. This sequential reduction-dehalogenation pathway is a common strategy employed by microorganisms to detoxify and metabolize halogenated aromatic pollutants.

Reactivity with Strong Oxidizing and Reducing Agents

The presence of multiple sensitive functional groups makes this compound susceptible to both strong oxidizing and reducing agents.

Reducing Agents: Strong reducing agents, beyond those used for chemoselective transformations, would likely lead to multiple changes in the molecule. The nitro group would be readily reduced to an amino group. Under harsh reducing conditions, reductive dehalogenation of the bromine atom at C5 could also occur.

Oxidizing Agents: The molecule is particularly sensitive to oxidation. The amino group (-NH2) and the phenolic hydroxyl group (-OH) are both easily oxidized. The amino group can be oxidized to form various products, and such compounds are often sensitive to air oxidation. chemicalbook.com The phenolic group can be oxidized to a quinone derivative, a common reaction for phenols. Therefore, treatment with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide would likely lead to complex product mixtures resulting from the oxidation of the amino group, the hydroxyl group, and potentially degradation of the aromatic ring itself. Related aminonitrophenols are known to be incompatible with strong oxidizing agents. chemicalbook.com

Interactions with Acid Chlorides, Anhydrides, and Bases

The chemical behavior of this compound is characterized by the interplay of its three functional groups: the amino group (-NH2), the hydroxyl group (-OH), and the nitro group (-NO2), all attached to a benzene ring which is also substituted with a bromine atom. The reactivity of the amino and hydroxyl groups is of particular interest in reactions with electrophilic reagents like acid chlorides and anhydrides, and their acidity can be modulated by the presence of bases.

The amino group, being a primary amine, is generally more nucleophilic than the hydroxyl group. Consequently, in reactions with acid chlorides (R-COCl) or acid anhydrides ((R-CO)2O), the amino group is expected to be the primary site of acylation, leading to the formation of an amide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

However, the selectivity of this acylation can be significantly influenced by the reaction conditions, particularly the type of base employed. In the presence of a strong organic base, such as triethylamine (B128534) or 1,4-diazabicyclooctane, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide ion. This can lead to selective O-acylation, where the acid chloride reacts preferentially with the oxygen atom of the hydroxyl group. google.com This selective reaction is noteworthy because, typically, the amino group is more reactive towards acid chlorides than the hydroxyl group. google.com The use of a strong base alters the relative nucleophilicity, enabling the formation of the ester linkage. google.com

Conversely, when weaker bases like pyridine (B92270) are used, the reaction may favor N-acylation, resulting in the formation of the corresponding amide. google.com The choice of base is therefore a critical parameter in directing the outcome of the reaction towards either N-acylation or O-acylation.

The presence of the electron-withdrawing nitro and bromo substituents on the aromatic ring decreases the electron density of the ring and influences the acidity of both the amino and hydroxyl groups. The nitro group, in particular, exerts a strong electron-withdrawing effect, which can increase the acidity of the phenolic proton, making it more susceptible to deprotonation by a base.

In the context of related compounds, reductive acetylation using acetic anhydride (B1165640) and a reducing agent like zinc dust has been shown to convert nitrophenols to the corresponding aminophenol triacetates. acs.org This suggests that under reductive conditions, both the nitro group is reduced to an amino group and both the original and newly formed amino groups, as well as the hydroxyl group, can be acetylated by the anhydride.

The table below summarizes the expected primary products of the reaction of this compound with an acid chloride (RCOCl) under different basic conditions.

| Reagent | Base | Primary Product |

| Acid Chloride (RCOCl) | Strong Organic Base (e.g., Triethylamine) | O-acylated product (Ester) |

| Acid Chloride (RCOCl) | Weak Base (e.g., Pyridine) | N-acylated product (Amide) |

Diazotization and Coupling Reactions of the Amino-Phenolic System

The primary amino group in this compound allows for diazotization, a key reaction in the synthesis of azo dyes. This process involves treating the aromatic amine with a source of nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), at low temperatures (0–5 °C). rsc.orgnih.govgoogle.com

The reaction mechanism begins with the protonation of nitrous acid by the strong acid, which then loses water to form the highly reactive nitrosonium ion (+N=O). The amino group of this compound then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable diazonium salt. The general equation for the diazotization of an aromatic amine is:

Ar-NH2 + NaNO2 + 2HX → Ar-N2+X- + NaX + 2H2O

Where Ar represents the 5-bromo-3-nitro-2-hydroxyphenyl group and X is the conjugate base of the acid used.

The resulting diazonium salt is an electrophile and can undergo a coupling reaction with an electron-rich aromatic compound, known as a coupling component. google.com Suitable coupling components include phenols, naphthols, and aromatic amines. google.comijisrt.com The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position to the activating group, in an electrophilic aromatic substitution reaction to form an azo compound (Ar-N=N-Ar').

For instance, the diazonium salt of this compound can be coupled with a coupling component like Naphthol AS-PH to produce a complex azo dye. researchgate.net The reaction is typically carried out in an aqueous medium, and the pH is adjusted to facilitate the coupling. google.comresearchgate.net The resulting azo dyes often exhibit intense colors and are of significant interest in the dye industry.

The stability and reactivity of the diazonium salt are influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group can affect the stability of the diazonium salt. sciencemadness.org

The table below provides an overview of the key steps and components in the diazotization and coupling of this compound.

| Step | Reagents | Intermediate/Product |

| Diazotization | This compound, Sodium Nitrite (NaNO2), Strong Acid (e.g., H2SO4) | 5-Bromo-2-hydroxy-3-nitrophenyldiazonium salt |

| Coupling | 5-Bromo-2-hydroxy-3-nitrophenyldiazonium salt, Coupling Component (e.g., Naphthol AS-PH) | Azo Dye |

Advanced Spectroscopic Techniques for Structural and Conformational Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the chemical environment of each atom, their proximity to one another, and how they are connected through chemical bonds.

In the ¹H NMR spectrum of 2-Amino-5-bromo-3-nitrophenol, the aromatic protons are expected to appear as distinct signals in the downfield region, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. The electron-withdrawing nitro group (-NO₂) and bromine atom (-Br) further influence the chemical shifts of the aromatic protons, shifting them to a lower field. Conversely, the electron-donating amino group (-NH₂) and hydroxyl group (-OH) cause an upfield shift for adjacent protons.

The two aromatic protons on the ring at positions 4 and 6 would likely appear as two distinct doublets due to meta-coupling. The proton at position 6 is anticipated to be the most downfield-shifted aromatic proton due to the strong deshielding effects of the adjacent nitro group and the bromine atom at the meta position. The proton at position 4 would be influenced by the ortho-amino group and the para-hydroxyl group, leading to a more upfield chemical shift compared to the proton at C6. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. The phenolic proton (-OH) would also present as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.30 - 7.50 | d |

| H-6 | 7.80 - 8.00 | d |

| -NH₂ | 4.50 - 5.50 | br s |

Note: Predicted values are based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are significantly influenced by the attached functional groups. The carbon atoms directly bonded to electronegative atoms like oxygen (in the -OH group) and nitrogen (in the -NO₂ group) will be the most deshielded and appear at the lowest field.

The carbon atom bearing the hydroxyl group (C-1) is expected to have a chemical shift in the range of 150-160 ppm. The carbon attached to the amino group (C-2) would appear further upfield, typically around 135-145 ppm. The carbon with the nitro group (C-3) will be significantly downfield-shifted. The carbon bonded to the bromine atom (C-5) will have its chemical shift influenced by the halogen's electronegativity and its heavy atom effect. The remaining aromatic carbons (C-4 and C-6) will have chemical shifts determined by the cumulative effects of all substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 150 - 155 |

| C-2 | 138 - 142 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

Note: Predicted values are based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between the aromatic protons, confirming their meta-relationship. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would establish the direct one-bond correlations between the protons and the carbon atoms to which they are attached. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons that are two or three bonds away, providing crucial information to confirm the substitution pattern on the aromatic ring.

NMR titration studies can be utilized to investigate the protonation state of the amino and hydroxyl groups under varying pH conditions. By monitoring the chemical shifts of the protons and carbons as a function of pH, the pKa values for these functional groups can be determined. These studies can also provide insights into how the molecule interacts with other species, such as metal ions or biological macromolecules, by observing changes in the NMR spectrum upon binding.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, giving rise to a unique vibrational spectrum that acts as a molecular fingerprint.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups. The O-H stretching vibration of the phenolic hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group would typically be observed as two sharp bands in the 3300-3500 cm⁻¹ range.

The presence of the nitro group would be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found near 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹. The C-Br stretching vibration is expected to appear at lower frequencies, usually below 700 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |

| Amino -NH₂ | N-H stretch | 3300 - 3500 (two bands) |

| Nitro -NO₂ | Asymmetric stretch | 1500 - 1550 |

| Nitro -NO₂ | Symmetric stretch | 1335 - 1385 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| C-N | C-N stretch | 1250 - 1350 |

| C-O | C-O stretch | 1200 - 1300 |

Note: Predicted values are based on standard functional group frequencies. Actual experimental values may vary due to the specific molecular environment.

Raman Spectroscopic Analysis

The key functional groups in this compound—amino (-NH₂), bromo (-Br), nitro (-NO₂), and hydroxyl (-OH) on a benzene ring—will each produce distinct Raman shifts. The amino group typically exhibits stretching vibrations in the 3300-3500 cm⁻¹ region. The nitro group has characteristic symmetric and asymmetric stretching vibrations, which are expected around 1333 cm⁻¹ and 1430 cm⁻¹, respectively. cymitquimica.com The C-Br stretching vibration is anticipated at a lower frequency, typically in the range of 500-600 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while ring stretching modes will be observed in the 1400-1600 cm⁻¹ region.

Table 1: Illustrative Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3450 | N-H Asymmetric Stretch |

| ~3350 | N-H Symmetric Stretch |

| ~3100 | Aromatic C-H Stretch |

| ~1620 | C=C Aromatic Ring Stretch |

| ~1580 | C=C Aromatic Ring Stretch |

| ~1430 | NO₂ Asymmetric Stretch |

| ~1330 | NO₂ Symmetric Stretch |

| ~1250 | C-O Stretch |

| ~1150 | C-N Stretch |

| ~550 | C-Br Stretch |

Note: This table is illustrative and shows expected peak positions based on the functional groups present. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and the extent of conjugation. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the presence of the benzene ring substituted with both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups creates a conjugated system with significant charge-transfer character.

The electronic spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The nitro group, in particular, is a strong chromophore. The interaction between the amino, hydroxyl, nitro, and bromo substituents on the benzene ring will influence the energy of the electronic transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. Theoretical studies on similar molecules, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Vis absorption spectra and help in the assignment of electronic transitions. acs.org

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another for the molecule with the ⁸¹Br isotope (M+2 peak).

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO). The presence of the amino and hydroxyl groups can also lead to specific fragmentation pathways.

Table 2: Expected Major Fragments in the Mass Spectrum of this compound

| m/z Value | Ion | Likely Fragmentation Pathway |

| 232/234 | [C₆H₅BrN₂O₃]⁺ | Molecular Ion (M⁺) |

| 186/188 | [C₆H₄BrO₂]⁺ | Loss of NO₂ |

| 202/204 | [C₆H₄BrN₂O₂]⁺ | Loss of NO |

| 156/158 | [C₅H₃BrO]⁺ | Loss of NO₂ and HCN |

| 76 | [C₆H₄]⁺ | Loss of Br, NO₂, and HCN |

Note: This table presents plausible fragmentation pathways. The relative intensities of the peaks would depend on the ionization method and energy.

X-ray Diffraction Studies for Single Crystal Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. While a crystal structure for this compound has not been reported in publicly accessible databases, the technique would provide invaluable information if suitable crystals were grown.

A successful X-ray diffraction study would yield the exact bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the crystal system, space group, and unit cell dimensions. Furthermore, the analysis of the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups and the oxygen atoms of the nitro group. These interactions are crucial for understanding the supramolecular chemistry and physical properties of the compound in the solid state. For similar organic molecules, such as other substituted pyridinium (B92312) or phenol (B47542) derivatives, X-ray diffraction has been successfully used to elucidate these structural details. researchgate.net

Table 3: Illustrative Crystallographic Data Table for this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₆H₅BrN₂O₃ |

| Formula Weight | 233.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: This table is a template for the type of data obtained from a single-crystal X-ray diffraction experiment. The values are placeholders.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Amino-5-bromo-3-nitrophenol, these calculations would provide a foundational understanding of its geometry and electronic landscape.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed for more precise calculations of electronic properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a higher level of accuracy for properties such as electron correlation energies, though at a greater computational expense.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound over time. These simulations could reveal the conformational flexibility of the molecule, particularly the rotation around single bonds. Furthermore, by simulating the compound in the presence of solvent molecules, such as water, one could investigate its solvation properties and how intermolecular interactions influence its structure and behavior in solution.

Application of Quantitative Structure-Property Relationship (QSPR) Models for Predictive Chemistry

QSPR models establish mathematical relationships between the structural features of molecules and their physicochemical properties. If a dataset of related nitrophenol compounds with known properties were available, a QSPR model could be developed to predict properties of this compound, such as its boiling point, solubility, or partition coefficient. However, the development and validation of such a model would require a substantial amount of experimental data on analogous compounds.

Neural Network Applications in Simulating Chemical Behavior

In recent years, neural networks and other machine learning techniques have emerged as powerful tools in chemistry. A trained neural network model could potentially predict various properties of this compound with high speed and accuracy. This could include predicting its spectral properties (e.g., NMR and IR spectra) or its potential biological activity. As with QSPR, this would necessitate a large and relevant dataset for training the model.

Exploration of Derivatization and Functionalization Strategies

Chemical Transformations of the Amino Group

The primary amino group in 2-amino-5-bromo-3-nitrophenol is a potent nucleophile, making it a prime target for a variety of chemical modifications. Its reactivity is generally higher than that of the phenolic hydroxyl group, allowing for selective transformations under controlled conditions.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the amino group readily participates in nucleophilic substitution reactions with various electrophiles.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the amino function, forming an amide linkage. Acylating agents such as acyl chlorides or acid anhydrides are typically employed. In molecules containing both amino and hydroxyl groups, such as aminophenols, the amino group is significantly more nucleophilic and will be acylated preferentially. quora.comquora.com This selectivity is due to the greater basicity and nucleophilicity of nitrogen compared to oxygen in this context. quora.comquora.com The resulting N-acylated product can be useful for protecting the amino group or for introducing new functionalities. differencebetween.com

Alkylation and Arylation: The amino group can also undergo alkylation or arylation to form secondary or tertiary amines. These reactions typically involve reacting the parent compound with alkyl halides or aryl halides under appropriate conditions, often in the presence of a base to neutralize the acid byproduct.

Table 1: Examples of Amino Group Transformations

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOCH₃) |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (-NHCH₃) |

| Arylation | Fluorobenzene (C₆H₅F) | Secondary Amine (-NHC₆H₅) |

Formation of Schiff Bases and Related Imines

One of the most fundamental reactions of primary amines is their condensation with carbonyl compounds (aldehydes or ketones) to form imines, commonly known as Schiff bases. masterorganicchemistry.comacs.org This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol, often with acid or base catalysis. masterorganicchemistry.com The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. byjus.com Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of biological activities and applications in coordination chemistry. acs.orgwikipedia.org

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, although its nucleophilicity is lower than that of the amino group. Modifications at this position often require conditions that either account for or leverage the presence of the more reactive amino group.

Etherification and Esterification Reactions

Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved via the Williamson ether synthesis. organic-synthesis.comorganicchemistrytutor.com This SN2 reaction involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. researchgate.netmasterorganicchemistry.com This ion then attacks a primary alkyl halide (or other substrate with a good leaving group) to form the corresponding aryl ether. byjus.comorganicchemistrytutor.commasterorganicchemistry.com Given the higher acidity of the phenolic proton compared to the amino protons, selective deprotonation and subsequent O-alkylation can be achieved.

Esterification: The direct esterification of the phenolic hydroxyl group in the presence of an unprotected amino group is challenging due to the higher nucleophilicity of the amine, which leads to preferential N-acylation. quora.comgoogle.com To achieve O-acylation (ester formation), the amino group would typically need to be protected first. Alternatively, specific reagents or conditions that favor reaction at the hydroxyl group could be employed, though this is less straightforward. The common method for forming phenyl esters involves reacting the phenol with a more reactive acylating agent like an acyl chloride or anhydride (B1165640).

Reactions Involving the Bromo Substituent

The bromine atom on the aromatic ring is a key functional group that opens the door to powerful carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo substituent in this compound serves as an electrophilic partner in these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. quora.comquora.comorganic-chemistry.org The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. quora.com This method is widely used for synthesizing biaryl compounds and is tolerant of many functional groups. organic-chemistry.orgchemistrysteps.com The reaction has been successfully applied to unprotected ortho-bromoanilines, which are structurally similar to the target compound. chemistrysteps.com

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-synthesis.comresearchgate.net The reaction is catalyzed by palladium complexes and requires a base. organic-synthesis.com This transformation allows for the introduction of vinyl or substituted vinyl groups at the position of the bromine atom.

Sonogashira Reaction: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. organicchemistrytutor.commasterorganicchemistry.com The Sonogashira coupling is a highly efficient method for synthesizing aryl alkynes. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown high yields, suggesting that the bromo substituent on this compound would be similarly reactive under these conditions.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki | Boronic Acid/Ester | C(aryl)-C(aryl/alkyl) | Pd catalyst, Base |

| Heck | Alkene | C(aryl)-C(vinyl) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

Nucleophilic Displacement of Bromine by Heteroatoms

The bromine atom at the 5-position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack, facilitating the displacement of the bromide ion by various heteroatom nucleophiles. This reactivity opens avenues for the introduction of new functionalities at this position.

The general mechanism for the nucleophilic displacement of the bromine atom involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring.

Potential heteroatom nucleophiles that could be employed for this transformation include nitrogen, oxygen, and sulfur-containing species. The table below outlines possible reagents and the expected products of these reactions.

| Nucleophile Type | Reagent Example | Expected Product |

| Nitrogen | Ammonia (B1221849) (NH₃) | 2,5-Diamino-3-nitrophenol |

| Primary Amines (R-NH₂) | 2-Amino-5-(alkylamino/arylamino)-3-nitrophenol | |

| Secondary Amines (R₂NH) | 2-Amino-5-(dialkylamino)-3-nitrophenol | |

| Oxygen | Sodium Hydroxide (NaOH) | 2-Amino-3-nitrobenzene-1,5-diol |

| Sodium Alkoxides (NaOR) | 2-Amino-5-alkoxy-3-nitrophenol | |

| Sulfur | Sodium Hydrosulfide (NaSH) | 2-Amino-5-mercapto-3-nitrophenol |

| Sodium Thiolates (NaSR) | 2-Amino-5-(alkylthio/arylthio)-3-nitrophenol |

This table presents potential reactions based on the known reactivity of similar aromatic compounds. Specific reaction conditions would need to be optimized.

Functional Group Interconversions of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, and its transformation can lead to a wide array of other nitrogen-containing functionalities.

Selective Reduction to Various Nitrogen-Containing Functionalities

The selective reduction of the nitro group in this compound is a key transformation that can yield a variety of derivatives. The challenge in this process lies in achieving selectivity in the presence of other reducible or sensitive functional groups. Several methods have been developed for the selective reduction of aromatic nitro compounds.

Reduction to Amino Group: The complete reduction of the nitro group to an amino group (-NH₂) is a common transformation. Reagents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate, are often effective. A study on the selective reduction of aromatic nitro compounds with reducible substituents like halogens and phenols suggests the use of hydrazine glyoxylate in the presence of zinc or magnesium powder as a rapid and efficient method at room temperature. niscpr.res.in

Reduction to Hydroxylamino Group: Partial reduction of the nitro group can lead to the formation of a hydroxylamino group (-NHOH). This can be achieved using milder reducing agents or by carefully controlling the reaction conditions. For instance, enzymatic reduction has been shown to be highly chemoselective, reducing nitroaromatics to their corresponding hydroxylamino derivatives. nih.gov

Reduction to Azo Compounds: Under specific conditions, the reduction of nitroarenes can lead to the formation of azo compounds (-N=N-). This typically involves the use of reducing agents like zinc dust in an alkaline medium.

The following table summarizes potential reagents and conditions for the selective reduction of the nitro group in this compound.

| Target Functionality | Reagent/System | Potential Conditions |

| Amino (-NH₂) | SnCl₂ / HCl | Acidic medium, room temperature |

| Pd/C, H₂ | Pressurized hydrogen, various solvents | |

| Zn or Mg / Hydrazine Glyoxylate | Room temperature | |

| Hydroxylamino (-NHOH) | Zn / NH₄Cl | Aqueous solution |

| Enzymatic Reduction | Biocatalytic conditions | |

| Azo (-N=N-) | Zn / NaOH | Alkaline medium |

This table provides examples of general methods for nitro group reduction; their applicability and selectivity for this compound would require experimental verification.

Synthesis of Novel Heterocyclic Compounds Incorporating the this compound Scaffold

The ortho-aminophenol moiety within the this compound structure is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules.

Benzoxazoles: 2-Substituted benzoxazoles can be synthesized through the condensation and subsequent cyclization of o-aminophenols with carboxylic acids, aldehydes, or their derivatives. nih.govorganic-chemistry.org The reaction of this compound with an appropriate electrophilic partner would be expected to yield a 5-bromo-7-nitrobenzoxazole derivative.

Phenoxazines: Phenoxazine derivatives can be prepared through the oxidative cyclization of o-aminophenols. researchgate.net The reaction of this compound under oxidative conditions, potentially with another o-aminophenol molecule or a suitable coupling partner, could lead to the formation of a substituted phenoxazine ring system.

Benzothiazines: While the synthesis of benzothiazines typically involves an o-aminothiophenol, the amino and hydroxyl groups of this compound could potentially be manipulated to participate in the formation of related sulfur-containing heterocycles, though this would require more complex synthetic routes. The general importance and synthesis of benzothiazines from o-aminothiophenols are well-documented. researchgate.netnih.gov

The table below outlines potential heterocyclic systems that could be synthesized from this compound and the general class of reagents required.

| Heterocyclic System | General Reagent Class | Expected Heterocyclic Core |

| Benzoxazole | Carboxylic Acids, Aldehydes, Acyl Chlorides | 5-Bromo-7-nitrobenzoxazole |

| Phenoxazine | Oxidizing Agents | Substituted Phenoxazine |

The synthesis of these heterocyclic compounds from this compound is proposed based on established synthetic routes for o-aminophenols.

Applications in Advanced Organic Synthesis and Material Science Research

Utility as Key Synthetic Intermediates for Complex Molecular Architectures

The inherent reactivity of 2-Amino-5-bromo-3-nitrophenol, conferred by its ortho-aminophenol core structure, makes it a valuable building block for synthesizing intricate molecular frameworks. The electron-withdrawing nature of the nitro and bromo groups further influences the reactivity of the aromatic ring and the amino and hydroxyl moieties, enabling selective chemical transformations.

While the similarly structured compound 2-Amino-5-bromo-3-nitropyridine is utilized as an intermediate in the preparation of azaquinoxalinediones, this compound is not a recognized precursor for this specific class of heterocycles. Its primary utility in this context is directed towards the synthesis of benzoxazole derivatives.

Benzoxazoles are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. The synthesis of the benzoxazole core typically involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a suitable carbonyl-containing compound. This compound serves as an ideal starting material in these reactions. The presence of bromo and nitro substituents on the 2-aminophenol ring is generally well-tolerated in various synthetic protocols, allowing for the creation of highly functionalized benzoxazole molecules. organic-chemistry.org These substituents can then be used for further chemical modifications or to fine-tune the electronic and photophysical properties of the final product.

Common synthetic strategies to form substituted benzoxazoles from 2-aminophenol precursors are summarized in the table below.

| Reagent Class | Reaction Description | Resulting Benzoxazole |

| Aldehydes | Condensation with the amino group followed by oxidative cyclization of the resulting Schiff base. | 2-Aryl or 2-Alkyl substituted |

| Carboxylic Acids | Direct condensation, often requiring high temperatures or a catalyst, to form the oxazole ring. | 2-Aryl or 2-Alkyl substituted |

| Acyl Chlorides | Acylation of the amino group followed by an intramolecular cyclization reaction. | 2-Aryl or 2-Alkyl substituted |

| β-Diketones | Catalyzed cyclization reactions yield various 2-substituted benzoxazoles. organic-chemistry.org | 2-Substituted |

Beyond benzoxazoles, the 2-aminophenol scaffold is a precursor to other important heterocyclic systems. One notable example is the synthesis of phenoxazines. Phenoxazine and its derivatives are tricyclic heterocyclic compounds that form the core of several important dyes and are investigated for applications in electronics and pharmaceuticals. The synthesis can be achieved through the oxidative coupling of 2-aminophenol derivatives. researchgate.net The amino and hydroxyl groups of this compound can participate in cyclization reactions with other suitable reagents to form this fused ring system.

However, its utility as a direct building block for substituted pyridines is not established. The synthesis of pyridine (B92270) rings typically involves different precursors and cyclization strategies not readily accessible from a phenol-based starting material.

Role as Components in the Development of Advanced Organic Dyes and Pigments

The chromophoric and auxochromic groups present within this compound make it an important intermediate in the synthesis of colorants. The primary amino group is particularly significant as it provides a reactive handle for the introduction of an azo linkage, which is the defining feature of azo dyes.

Azo dyes represent the largest single class of synthetic colorants used across various industries. nih.gov Their synthesis is most commonly achieved through a two-step process: diazotization and azo coupling. nih.gov

Diazotization: The primary aromatic amino group of this compound can be converted into a highly reactive diazonium salt. This is typically achieved by treating the compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C).

Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich aromatic compound, known as a coupling component. This reaction forms a stable azo bond (-N=N-), which links the two aromatic rings and creates an extended conjugated system responsible for the molecule's color.

The final color and properties of the dye are determined by the specific chemical structures of both the diazo component (derived from this compound) and the coupling component. The bromo and nitro groups on the starting phenol (B47542) act as powerful electron-withdrawing groups, which can shift the absorption spectrum of the resulting dye to longer wavelengths (a bathochromic shift), often leading to deeper and more intense colors. A variety of coupling components can be used to generate a wide spectrum of colors.

| Coupling Component Class | Potential Resulting Dye Color |

| Phenols and Naphthols | Yellow, Orange, Red |

| Aromatic Amines (e.g., Anilines) | Orange, Red, Brown |

| Pyrazolones | Yellow, Orange |

| Acetoacetanilides | Yellow |

Exploration in Photographic Chemistry as Intermediates for Cyan-Image-Forming Couplers

In traditional color photography, images are formed when the oxidized product of a developing agent reacts with specialized molecules called couplers to generate dyes. Phenol and naphthol derivatives have historically been used as cyan couplers. researchgate.net Specifically, derivatives of 2-aminophenol are important synthetic intermediates for creating high-performance cyan couplers. researchgate.net

These couplers are incorporated into the red-sensitive emulsion layer of photographic film or paper. During development, the exposed silver halide is reduced, and the aromatic primary amine developing agent is oxidized. This oxidized developer then reacts with the cyan coupler to form a stable cyan dye. The performance of these couplers, including the stability of the final dye to heat, humidity, and light, is critically dependent on their molecular structure.

Research has shown that 2,5-diacylaminophenol cyan couplers exhibit excellent color restoration and produce dyes with good fastness. The this compound structure provides a foundational scaffold that can be chemically elaborated—for instance, through acylation of the amino group and other modifications—to produce these advanced, high-stability cyan couplers.

Investigation of Biological Activities and Biochemical Mechanisms of Action

Antimicrobial and Antifungal Efficacy of Functionalized Nitrophenol Derivatives

The nitro group is recognized as an effective scaffold in the synthesis of new bioactive molecules, with nitro compounds displaying a wide range of activities, including antibiotic properties. researchgate.netnih.gov The antimicrobial action of nitro compounds is often attributed to the production of toxic intermediates upon reduction of the nitro group, which can then cause cellular damage. nih.govencyclopedia.pub

Functionalized nitrophenol derivatives have demonstrated notable antimicrobial and antifungal efficacy. For instance, certain nitrobenzyl-oxy-phenol derivatives have shown significant antibacterial activity. nih.govresearchgate.net In one study, 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited potent activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) value of 11 µM, which is comparable to the antibiotic ciprofloxacin (B1669076) (MIC of 9 µM). nih.govresearchgate.net The presence of nitro groups, particularly at the C2 and C4 positions of a pyrrole (B145914) ring in nitrated pyrrolomycins, was found to enhance antibacterial activity, with one derivative showing an MIC of 20 μM against Staphylococcus aureus. nih.gov

The inclusion of halogen atoms, such as bromine and chlorine, in the structure of nitro derivatives can further enhance their antimicrobial properties. encyclopedia.pub This is often attributed to increased lipophilicity and polarity, which may improve interaction with microbial membranes. nih.govencyclopedia.pub Studies on nitrated pyrrolomycins indicated that a bromine-substituted compound showed improved synthesis yield, suggesting a strong activation by the halogen. nih.gov Similarly, nitro derivatives containing fluorine and chlorine atoms displayed MIC values in the range of 15.6–62.5 μg/mL against S. aureus. encyclopedia.pub

In the context of antifungal activity, nitrofuran derivatives have been synthesized and tested against a variety of fungal species, showing promising results. nih.govresearchgate.net For some of these compounds, MIC₉₀ values as low as 3.9 µg/mL against Candida and Cryptococcus neoformans strains were reported. nih.govresearchgate.net Certain nitrotriazole derivatives also showed better activity against C. krusei (MIC = 1 μM) compared to the standard drug fluconazole. encyclopedia.pub

| Compound | Microorganism | MIC Value | Reference |

|---|---|---|---|

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | nih.govresearchgate.net |

| Nitrated Pyrrolomycin derivative (4b) | Staphylococcus aureus | 20 µM | nih.gov |

| Nitrated Pyrrolomycin derivative (4d) | Pseudomonas aeruginosa | 30 µM | nih.gov |

| 5-nitrophenantroline | Mycobacterium tuberculosis | 0.78 µM | encyclopedia.pub |

| Nitrotriazole derivative | Candida krusei | 1 µM | encyclopedia.pub |

| Nitrofuran derivative (Compound 1) | Candida and Cryptococcus neoformans | 3.9 µg/mL | nih.govresearchgate.net |

| Nitrofuran derivative (Compound 5) | Candida and Cryptococcus neoformans | 3.9 µg/mL | nih.govresearchgate.net |

Enzymatic Interactions and Inhibitory Activities

The biological effects of nitrophenol derivatives are often mediated by their interaction with various enzyme systems. Research has focused on their ability to modulate the activity of enzymes involved in inflammation and DNA replication.

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1 and COX-2. Phenolic compounds, a class to which 2-Amino-5-bromo-3-nitrophenol belongs, have been investigated for their COX inhibitory potential. The anti-inflammatory properties of many natural products are attributed to their ability to inhibit both COX and Lipoxygenase (LOX) enzymes. For example, curcumin, resveratrol, and green tea catechins have all been shown to inhibit COX enzymes, thereby reducing prostaglandin (B15479496) production.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes, making them a target for anti-cancer drugs. Certain nitrofuran derivatives have been identified as inhibitors of topoisomerase II. These compounds are thought to exert their anti-proliferative effects through this inhibition, which can lead to DNA damage and subsequent apoptosis in cancer cells.

Cytochrome P450 (CYP) enzymes are a large family of enzymes involved in the metabolism of a wide variety of compounds, including drugs and toxins. Inhibition of these enzymes can lead to significant drug-drug interactions. Studies have shown that nitrophenols can interact with and inhibit CYP enzymes. For example, p-nitrophenol hydroxylation is a known probe for CYP2E1 activity, and its inhibition is used to screen for potential CYP2E1 inhibitors. However, research also suggests the involvement of CYP2A6 and CYP2C19 in p-nitrophenol hydroxylation. Various polyphenols have also been shown to be potent inhibitors of CYP3A4 and CYP2C9 activities.

Role as Precursors in the Discovery of Bioactive Molecules

Aromatic nitro compounds, including nitrophenols, are valuable intermediates in the synthesis of drugs and other bioactive molecules. mdpi.comzioc.runih.gov Their chemical reactivity allows for the introduction of various functional groups, leading to the development of novel therapeutic candidates.

While direct evidence for this compound as a precursor in the synthesis of tyrosine kinase inhibitors is not prominently documented in available literature, related structures are of significant interest in this area. For example, a series of 4-(phenylamino)quinazolines have been evaluated as potent inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. researchgate.net One of the most active series of these compounds featured a 4-(3-bromophenyl)amino side chain, highlighting the potential importance of the bromo- and amino-phenyl moieties in designing such inhibitors. researchgate.net The 6,7-dimethoxy derivative with this side chain was found to be an exceptionally potent inhibitor. researchgate.net

More broadly, o-nitrophenol and o-nitrothiophenol derivatives are utilized in the preparation of o-aminophenols and o-aminothiophenols, which are monomers for high-temperature-stable polymers like polybenzoxazoles. google.com Furthermore, 2-amino-4-nitrophenol (B125904) has been used as a starting material for the synthesis of various heterocyclic derivatives, including 1,5-benzoxazepines, which are known for their pharmacological properties. researchgate.net

Biotransformation and Biodegradation Studies

The environmental fate of nitrophenols and related brominated aromatic compounds is of significant interest due to their potential persistence and toxicity. Microorganisms have evolved diverse metabolic pathways to degrade these compounds.

The biotransformation of nitrophenols in mammals typically involves Phase I and Phase II metabolic reactions. Phase I reactions, mediated by cytochrome P450 enzymes, can include oxidation and reduction of the parent compound. For instance, 2-nitrophenol (B165410) can be metabolized to 2-aminophenol. These metabolites then undergo Phase II conjugation reactions to form more water-soluble compounds that can be excreted.

In the environment, microbial degradation is the primary process that determines the fate of halogenated and nitrated organic compounds. The presence of a nitro group often makes aromatic compounds more resistant to biodegradation. However, various bacterial strains have been identified that can utilize nitrophenols as a source of carbon and nitrogen. The degradation pathways often involve the initial removal of the nitro group as nitrite (B80452). For example, a Moraxella species has been shown to degrade p-nitrophenol by first converting it to hydroquinone. Similarly, Burkholderia sp. strain SJ98 can degrade 3-methyl-4-nitrophenol.

The biodegradation of brominated organic compounds has also been studied. Bacterial consortia isolated from contaminated sites have demonstrated the ability to degrade compounds like tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG), often through the action of monooxygenase enzymes.

Microbial Degradation Pathways of Halogenated Nitrophenols

Halogenated nitrophenols (HNPs) are a class of synthetic compounds widely used in industrial and agricultural applications. cas.cn Due to their stability and potential toxicity, their persistence in the environment is a significant concern. Microbial catabolism is a key process in the environmental breakdown of these compounds. cas.cn

Microorganisms have evolved specific metabolic pathways to utilize nitrophenols and their halogenated derivatives as sources of carbon and energy. nih.govasm.org The degradation of these compounds often involves a series of enzymatic reactions that remove the nitro and halogen substituents and cleave the aromatic ring. For instance, the bacterium Cupriavidus sp. has been shown to degrade 2,6-dibromo-4-nitrophenol. cas.cn The degradation process typically involves initial attacks on the substituents. An FADH2-dependent monooxygenase can catalyze the sequential removal of the nitro group (denitration) and a bromine atom (debromination). cas.cn This is followed by the action of a dioxygenase, which catalyzes the ring-cleavage of the resulting intermediate, leading to intermediates that can enter central metabolic pathways. cas.cnnih.gov

Fungi also play a role in the degradation of these compounds. The filamentous fungus Caldariomyces fumago has demonstrated the ability to degrade chlorinated and fluorinated nitrophenols, significantly reducing the toxicity of the parent compounds. mdpi.com

Table 1: Key Enzymes in Microbial Degradation of Halogenated Nitrophenols

| Enzyme Class | Function | Example Reaction |

|---|---|---|

| Monooxygenase | Catalyzes the initial removal of nitro and halogen groups. | Sequential denitration and debromination of the aromatic ring. cas.cn |

| Dioxygenase | Catalyzes the cleavage of the aromatic ring. | Ring-cleavage of bromohydroxyquinol or similar intermediates. cas.cn |

| Reductase | Reduces the nitro group to an amino group. | Conversion of a nitrophenol to an aminophenol. asm.org |

Enzymatic Reduction of Nitroaromatic Compounds by Bacterial Nitroreductases

A crucial step in the metabolism of nitroaromatic compounds like this compound is the reduction of the nitro group (-NO₂). This reaction is commonly catalyzed by a class of enzymes known as bacterial nitroreductases. nih.govresearchgate.net These enzymes are typically flavoenzymes that utilize NAD(P)H as a reducing agent to catalyze the reduction of the nitro group. nih.govresearchgate.net

The reduction process occurs in a stepwise manner through a series of two-electron transfers. google.com The nitro group is first reduced to a nitroso (-NO) derivative, which is then further reduced to a hydroxylamino (-NHOH) intermediate. The final step involves the reduction of the hydroxylamino group to an amino group (-NH₂). nih.govresearchgate.net The resulting aromatic amine is often less toxic and more susceptible to further degradation than the parent nitroaromatic compound.

Bacterial nitroreductases are widespread in nature and have garnered significant interest for their potential applications in bioremediation and biocatalysis. nih.govresearchgate.net Their ability to transform toxic and recalcitrant nitroaromatic pollutants into more benign substances makes them valuable tools for environmental cleanup. rsc.org

Metabolite Identification in Biological Systems (e.g., Hydroxylaminophenol, Aminohydroquinone)